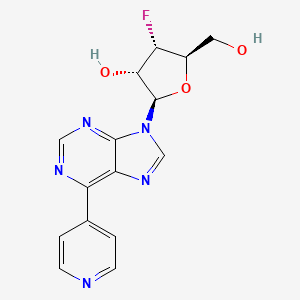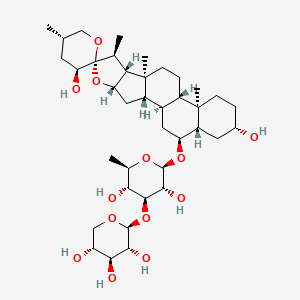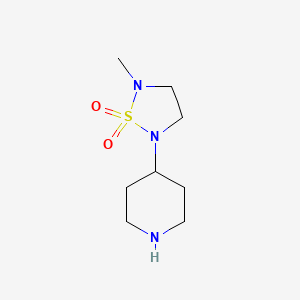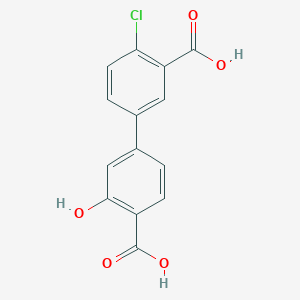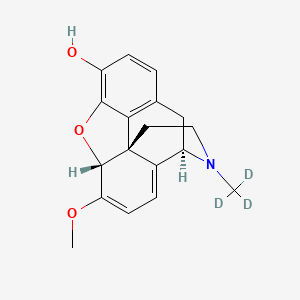![molecular formula C45H55N3O12 B15294619 Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- CAS No. 13292-38-1](/img/structure/B15294619.png)
Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- is a derivative of the rifamycin family, which are antibiotics produced by the bacterium Amycolatopsis mediterranei. This compound is known for its potent antibacterial properties and is used in the treatment of various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- involves the modification of the rifamycin core structure. The process typically includes the reaction of rifamycin with 2-methyl-2-phenylhydrazine under controlled conditions to form the hydrazono derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the rifamycin core.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of functional groups to create derivatives.
Common Reagents and Conditions
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often employs halogenating agents or nucleophiles under controlled conditions.
Major Products
Scientific Research Applications
Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of new antibiotics.
Biology: Studied for its effects on bacterial RNA polymerase.
Medicine: Investigated for its potential in treating resistant bacterial infections.
Industry: Utilized in the development of new antibacterial agents.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA-dependent RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, effectively stopping bacterial growth and replication. The molecular targets include the beta subunit of the RNA polymerase enzyme .
Comparison with Similar Compounds
Similar Compounds
Rifampicin: Another rifamycin derivative with similar antibacterial properties.
Rifabutin: Used primarily in the treatment of mycobacterial infections.
Rifaximin: Known for its use in treating gastrointestinal infections.
Uniqueness
Rifamycin, 3-[(2-methyl-2-phenylhydrazono)methyl]- is unique due to its specific hydrazono modification, which enhances its antibacterial activity and broadens its spectrum of action compared to other rifamycin derivatives .
Properties
CAS No. |
13292-38-1 |
|---|---|
Molecular Formula |
C45H55N3O12 |
Molecular Weight |
829.9 g/mol |
IUPAC Name |
[(9E,19E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-[methyl(phenyl)hydrazinylidene]methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C45H55N3O12/c1-22-15-14-16-23(2)44(56)47-35-30(21-46-48(9)29-17-12-11-13-18-29)39(53)32-33(40(35)54)38(52)27(6)42-34(32)43(55)45(8,60-42)58-20-19-31(57-10)24(3)41(59-28(7)49)26(5)37(51)25(4)36(22)50/h11-22,24-26,31,36-37,41,50-54H,1-10H3,(H,47,56)/b15-14+,20-19+,23-16?,46-21+ |
InChI Key |
RTWBQHLEWMZULD-KRAPNDRXSA-N |
Isomeric SMILES |
CC1/C=C/C=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N(C)C5=CC=CC=C5)C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN(C)C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15294551.png)
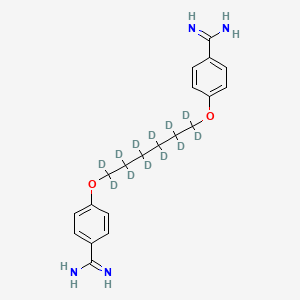
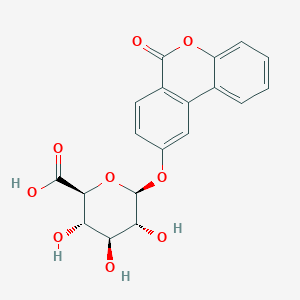
![1',3'-Dihydrospiro[cyclopropane-1,2'-indene]-2-carboxylic acid](/img/structure/B15294590.png)
![(2S)-2-(2-chlorophenyl)-2-(5-oxido-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium-5-yl)acetic acid](/img/structure/B15294592.png)
![4-[(2-isopropyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B15294599.png)
